2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Description
2-{[4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a multifunctional organic molecule comprising:
- A 1,2,4-triazole core substituted with ethyl and pyridin-4-yl groups.
- A sulfanyl-acetamide linker.
- A benzothiazolylphenyl moiety at the acetamide terminus.
This structure combines heterocyclic systems known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-modulating properties.
Properties
IUPAC Name |
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6OS2/c1-3-31-23(17-10-12-26-13-11-17)29-30-25(31)33-15-22(32)27-19-7-5-18(6-8-19)24-28-20-9-4-16(2)14-21(20)34-24/h4-14H,3,15H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOBDNDVLGTVTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432508-45-7 | |
| Record name | 2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and benzothiazole intermediates, followed by their coupling through a sulfanyl linkage. Common reagents include hydrazonoyl halides, triethylamine, and ethanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and has shown promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Effective |
| Escherichia coli | 16 µg/mL | Effective |
In vitro studies indicate that this compound could serve as a potential alternative to conventional antibiotics, particularly against resistant strains.
Anticancer Activity
The anticancer properties of this compound have also been investigated. Studies involving different cancer cell lines have revealed its potential in inhibiting cell growth:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| MDA-MB-231 (Breast Cancer) | 12 | Generation of reactive oxygen species (ROS) leading to cell death |
These findings suggest that the compound may induce apoptosis in cancer cells through multiple pathways.
Therapeutic Potential
Given its diverse biological activities, the compound shows promise in various therapeutic applications:
- Antimicrobial Agents : Its ability to combat bacterial infections positions it as a candidate for developing new antibiotics.
- Cancer Treatment : The anticancer properties warrant further investigation in clinical settings for potential use in cancer therapy.
- Anti-inflammatory Applications : Preliminary studies indicate possible anti-inflammatory effects, suggesting additional therapeutic avenues.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide involves its interaction with various molecular targets. The triazole and benzothiazole moieties can bind to enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes or block receptor sites, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Variations and Functional Group Impacts
The table below highlights key structural differences and their implications:
Biological Activity
The compound 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (referred to as "Compound A") is a novel triazole derivative that has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
Compound A features a complex structure characterized by a triazole ring substituted with a pyridine and a phenyl group linked to a benzothiazole moiety. Its molecular formula is C20H23N5OS, and its structural attributes are pivotal in determining its biological activity.
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Compound A has been evaluated for its efficacy against various bacterial strains. Studies indicate that similar triazoles exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of key enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription.
Anticancer Potential
Triazoles have also been recognized for their anticancer properties. Research suggests that compounds with triazole scaffolds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins . Compound A's unique structure may enhance its binding affinity to specific cancer targets, potentially leading to selective cytotoxicity against tumor cells.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Triazole compounds have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators . Compound A may exhibit similar effects, contributing to its therapeutic potential in inflammatory conditions.
The biological activity of Compound A can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole ring can act as a chelating agent for metal ions in enzyme active sites, thereby inhibiting enzymatic activity.
- Receptor Modulation : The presence of the benzothiazole moiety may facilitate binding to various receptors involved in cell signaling pathways.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or inhibit topoisomerases, disrupting replication processes in pathogens or cancer cells.
Case Studies
- Antibacterial Activity : In vitro studies demonstrated that derivatives similar to Compound A exhibited minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against resistant strains of S. aureus .
- Anticancer Studies : In cellular assays, triazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
- Anti-inflammatory Assays : Compounds within this class have been shown to reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting a robust anti-inflammatory profile .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- The compound is synthesized via multi-step reactions involving heterocyclic coupling. A typical approach includes:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux (150°C) with pyridine and zeolite catalysts .
- Step 2 : Sulfanyl-acetamide linkage using coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to enhance peptide bond formation .
- Optimization : Solvent choice (e.g., DMF for solubility), controlled pH (~7–8), and inert atmosphere (N₂) minimize side reactions. Yield improvements (≥75%) require precise stoichiometry and post-synthesis purification via column chromatography .
Q. Which spectroscopic and computational methods are critical for confirming its structural integrity?
- NMR/IR : ¹H/¹³C NMR confirms aromatic proton environments (e.g., pyridine at δ 8.5–8.7 ppm) and carbonyl stretches (IR: ~1680 cm⁻¹) .
- X-ray crystallography : Resolves 3D conformation (e.g., triazole ring planarity, dihedral angles) using SHELX software for refinement .
- Computational modeling : DFT (Density Functional Theory) predicts electronic properties (HOMO-LUMO gaps) and reactive sites for functionalization .
Q. What standard assays are used to evaluate its biological activity in preliminary studies?
- Antiproliferative assays : MTT/PrestoBlue against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Kinase inhibition : Screening via ADP-Glo™ kinase assays targeting EGFR or VEGFR2 .
- Antimicrobial testing : Broth microdilution (CLSI guidelines) for MIC determination against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Case Example : If computational models suggest high binding affinity to a target (e.g., EGFR) but in vitro assays show low potency:
- Hypothesis 1 : Solubility limitations. Validate via HPLC solubility profiling and adjust formulation (e.g., PEGylation) .
- Hypothesis 2 : Metabolic instability. Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify degradation pathways .
- Hypothesis 3 : Off-target interactions. Use proteome-wide affinity profiling (e.g., thermal shift assays) .
Q. What strategies are recommended for optimizing selectivity in kinase inhibition studies?
- Structural modifications : Introduce bulky substituents (e.g., cyclohexyl groups) to sterically block off-target kinases .
- Fragment-based design : Replace pyridine with pyrazine to alter hydrogen-bonding patterns .
- Kinome-wide profiling : Use KinomeScan® to identify selectivity cliffs and refine SAR (Structure-Activity Relationship) .
Q. How can crystallographic data guide the design of analogs with improved thermodynamic stability?
- Key parameters : Analyze X-ray data for:
- Intermolecular interactions : π-π stacking (benzothiazole-triazole) and hydrogen bonds (acetamide carbonyl with water) .
- Thermal parameters (B-factors) : High B-factors indicate flexible regions; rigidify via methyl/ethyl substitutions .
Methodological Recommendations
- Contradiction Analysis : Always cross-validate computational data with orthogonal experimental assays (e.g., SPR for binding affinity vs. ITC for thermodynamics) .
- Scale-up Challenges : Use flow chemistry for hazardous steps (e.g., thiol coupling) to improve safety and reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
